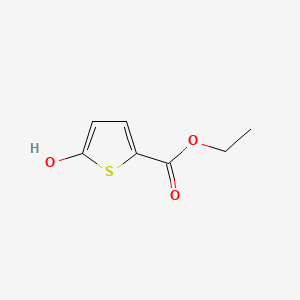

Ethyl 5-hydroxy-2-thiophenecarboxylate

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a position of considerable importance in the field of organic synthesis. semanticscholar.orgnih.govnih.gov Its unique electronic and chemical properties make it a versatile building block for constructing more complex molecules. semanticscholar.org The thiophene ring is considered an aromatic system, though its aromaticity is less pronounced than that of benzene (B151609), which contributes to its distinct reactivity. rsc.org

The significance of thiophene and its derivatives stems from their wide-ranging applications, particularly in medicinal chemistry and materials science. semanticscholar.org In drug discovery, the thiophene nucleus is recognized as a "privileged scaffold," meaning it is a common structural feature in many biologically active compounds. google.com It is often used as a bioisostere for a benzene ring, where the substitution can maintain or improve pharmacological activity. rsc.orgchemicalbook.com This has led to the incorporation of the thiophene moiety into a variety of therapeutic agents, including anti-inflammatory drugs, antipsychotics, anticancer agents, and antihypertensives. google.comukm.myuni.lu

Beyond pharmaceuticals, thiophene-based molecules are integral to the development of advanced materials. Thiophene-containing polymers are particularly notable for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable semiconducting properties. semanticscholar.orgnih.gov

Overview of Esterified Thiophene Carboxylates as Versatile Synthons and Key Intermediates

Esterified thiophene carboxylates, such as ethyl 2-thiophenecarboxylate, are a class of derivatives that serve as highly versatile synthons—or synthetic building blocks—in organic chemistry. elsevierpure.com The presence of the ester group provides a reactive handle that can be readily modified, while the thiophene ring itself can undergo various substitution reactions, allowing for the construction of diverse and complex molecular architectures.

These intermediates are crucial in multi-step syntheses. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide or a hydrazide, opening pathways to numerous other functional groups and heterocyclic systems. nih.gov For instance, methods have been developed for the efficient synthesis of 2-thiophenecarboxylic acid derivatives, which can then be esterified and used in subsequent reactions. semanticscholar.orgresearchgate.net Palladium-catalyzed carbonylation is one such method used to introduce the carboxylic acid functionality onto the thiophene ring. bldpharm.com

The reactivity of the thiophene ring allows for electrophilic substitution, typically at the 5-position if the 2-position is occupied by the ester group. This regioselectivity is a key feature exploited by chemists to build functionality at specific positions. Compounds like Ethyl 2,5-dibromothiophene-3-carboxylate are used to synthesize low bandgap polymer semiconductors, demonstrating the role of these esters in materials science. ossila.comsigmaaldrich.com The combination of the reactive ester and the functionalizable aromatic ring makes esterified thiophene carboxylates indispensable tools for chemists in both academic research and industrial applications. elsevierpure.com

Structure

3D Structure

Properties

CAS No. |

7210-60-8 |

|---|---|

Molecular Formula |

C7H8O3S |

Molecular Weight |

172.20 g/mol |

IUPAC Name |

ethyl 5-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4,8H,2H2,1H3 |

InChI Key |

IEWDPHWXMKQLDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)O |

Origin of Product |

United States |

The Chemistry of Ethyl 5 Hydroxy 2 Thiophenecarboxylate

Physicochemical Properties and Structural Information

Ethyl 5-hydroxy-2-thiophenecarboxylate is a specific substituted thiophene (B33073) derivative. Its structure consists of a thiophene ring with an ethyl ester group at position 2 and a hydroxyl group at position 5. Despite its well-defined structure, this particular compound is not extensively documented in widely available scientific literature. Consequently, detailed experimental data such as verified melting points, boiling points, and spectroscopic analyses (NMR, IR) are scarce.

Below is a table summarizing the basic and predicted properties of the compound.

| Property | Value |

| IUPAC Name | Ethyl 5-hydroxythiophene-2-carboxylate |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Structure | A five-membered thiophene ring substituted with an ethoxycarbonyl group at C2 and a hydroxyl group at C5. |

| Predicted Properties | Due to the lack of experimental data, properties like melting point, boiling point, and solubility would be based on estimations from structurally similar compounds. |

Synthesis Strategies for Hydroxy-Thiophene Derivatives

The synthesis of polysubstituted thiophenes is well-established through several named reactions, most notably the Gewald and Fiesselmann syntheses.

Gewald Synthesis: This reaction is a powerful method for producing 2-aminothiophenes. nih.govrsc.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.govgoogle.com The mechanism proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. nih.gov This method, however, leads to an amino group at the 2-position, not a hydroxyl group.

Fiesselmann Thiophene Synthesis: This approach is used to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. nih.govchemicalbook.com The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. nih.gov The mechanism involves a series of Michael additions followed by cyclization and tautomerization to yield the 3-hydroxy product. nih.gov This method is not suitable for producing the 5-hydroxy isomer.

Table of Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their spatial relationships.

One-Dimensional (1H, 13C) NMR Analysis for Structural Confirmation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural confirmation for organic molecules like Ethyl 5-hydroxy-2-thiophenecarboxylate.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would display distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two doublets for the thiophene (B33073) ring protons, and a singlet for the hydroxyl proton. The chemical shifts (δ) of these signals would be indicative of their local chemical environment.

While specific experimental data for this compound is not publicly available, the following table outlines the expected chemical shift regions for the different protons and carbons in the molecule based on general principles and data for similar structures.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | 14 - 15 |

| Ethyl -CH₂- | 4.2 - 4.4 (quartet) | 60 - 62 |

| Thiophene H-3 | 6.8 - 7.0 (doublet) | 115 - 120 |

| Thiophene H-4 | 7.5 - 7.7 (doublet) | 125 - 130 |

| Hydroxyl -OH | 9.0 - 10.0 (singlet, broad) | Not Applicable |

| Thiophene C-2 | Not Applicable | 140 - 145 |

| Thiophene C-3 | Not Applicable | 115 - 120 |

| Thiophene C-4 | Not Applicable | 125 - 130 |

| Thiophene C-5 | Not Applicable | 155 - 160 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, a COSY spectrum would show a cross-peak between the ethyl -CH₂- and -CH₃ protons, and between the two thiophene ring protons (H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the thiophene ring and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. While less critical for a planar molecule like this, it could confirm the proximity of the ethyl group to the thiophene ring.

A comprehensive 2D NMR analysis would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₇H₈O₃S), the theoretical exact mass would be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the correct elemental formula.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₈O₃S | [M+H]⁺ | 173.0267 |

| [M+Na]⁺ | 195.0086 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethoxy group (-OCH₂CH₃) or the loss of carbon monoxide (CO) from the thiophene ring. Elucidating these fragmentation pathways would further corroborate the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

The combination of these spectroscopic and spectrometric techniques provides a powerful toolkit for the unambiguous structural elucidation and purity assessment of this compound. While specific experimental data is not widely available in the public domain, the principles outlined here form the basis for the rigorous characterization of this and other novel chemical entities.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When subjected to infrared radiation, the covalent bonds within this compound will vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events appear as distinct bands in an FTIR spectrum, with each band's position (wavenumber), intensity, and shape being characteristic of a particular functional group.

For this compound, the key functional groups—hydroxyl (-OH), ester (C=O, C-O), and the thiophene ring—produce a unique spectral fingerprint. The hydroxyl group is expected to produce a broad absorption band in the high-frequency region due to hydrogen bonding. The ester group will be identified by a very strong, sharp absorption from the carbonyl (C=O) stretch, along with C-O stretching bands. The aromatic thiophene ring will show characteristic C=C and C-H stretching and bending vibrations.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Ester Carbonyl (C=O) | C=O Stretch | 1725 - 1700 | Very Strong, Sharp |

| Thiophene Ring | Aromatic C-H Stretch | 3120 - 3080 | Medium |

| Ethyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Thiophene Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester (C-O) | C-O Stretch | 1300 - 1100 | Strong |

| Thiophene Ring | C-S Stretch | 800 - 600 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a distinct "fingerprint" of the molecule's skeletal structure.

For this compound, Raman spectroscopy would be highly effective in characterizing the thiophene ring. The symmetric "ring breathing" vibration and the carbon-sulfur (C-S) stretching modes of the thiophene moiety, which may be weak in the FTIR spectrum, are often strong and well-defined in the Raman spectrum. This makes it an excellent tool for confirming the integrity of the heterocyclic core. Data from related compounds like Ethyl 2-thiophenecarboxylate and 2-thiophenecarboxylic acid support the expected spectral regions for these vibrations. nih.govchemicalbook.com

Table 2: Expected Raman Shifts for this compound

| Functional Group/Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Thiophene Ring | Symmetric "Ring Breathing" | ~1410 | Strong |

| Thiophene Ring | C=C Stretch | ~1520 | Medium |

| Thiophene Ring | C-S Stretch | ~700 | Strong |

| Ester Carbonyl (C=O) | C=O Stretch | ~1700 | Medium |

| Thiophene Ring | C-H Bending | ~1050 | Medium |

Advanced X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. uomphysics.net By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, it is possible to determine the precise spatial coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would confirm the planarity of the thiophene ring and reveal the precise orientation of the ethyl ester and hydroxyl substituents relative to the ring. A key structural feature of interest would be the intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the hydroxyl group and the ester's carbonyl oxygen. nih.gov Studies on structurally similar hydroxy-thiophenone derivatives show that such OH···O=C hydrogen bonds are a dominant feature, often organizing the molecules into chains or sheets within the crystal. nih.gov Analysis of related substituted thiophenes shows they often crystallize in monoclinic or triclinic systems. uomphysics.netnih.gov

Table 3: Typical Crystallographic Parameters Expected from XRD Analysis (Based on Analogs)

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic or Triclinic uomphysics.netnih.gov |

| Space Group | The set of symmetry operations for the unit cell. | e.g., P2₁/c or P-1 uomphysics.netnih.gov |

| Bond Length (C-S) | The distance between carbon and sulfur in the ring. | ~1.70 - 1.74 Å |

| Bond Length (C=O) | The distance of the ester carbonyl double bond. | ~1.20 - 1.23 Å |

| Bond Angle (C-S-C) | The angle within the thiophene ring at the sulfur atom. | ~92° - 93° |

| Hydrogen Bonding | Intermolecular bonds involving the -OH group. | Strong O-H···O=C interactions expected nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. In a typical reversed-phase setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase that flows through a column packed with a non-polar stationary phase. The compound's polarity causes it to be retained on the column for a characteristic time (retention time), separating it from impurities with different polarities.

The use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the analysis. A DAD acquires a full UV-Visible spectrum of the sample as it elutes from the column. This allows for the assessment of peak purity by checking if the spectrum is consistent across the entire peak. It also aids in compound identification by comparing the acquired UV-Vis spectrum to that of a known reference standard.

Table 4: Representative HPLC-DAD Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reversed-phase column for retaining moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; elutes the compound from the column. |

| Gradient | 5% B to 95% B over 20 minutes | Gradually increases organic content to elute compounds of varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | DAD, 200-400 nm | Acquires full UV-Vis spectra to monitor for impurities and confirm identity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. While GC is typically used for volatile and thermally stable compounds, this compound's polar hydroxyl group can lead to poor peak shape and thermal degradation.

To overcome this, a derivatization step is often employed. The active hydrogen of the hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, through a reaction with an agent like BSTFA. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. capes.gov.br Once separated by the GC column, the derivatized molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint that confirms the molecular weight and structure of the analyte. nih.gov

Table 5: Expected GC-MS Analysis Data (for TMS-derivatized compound)

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Molecular Ion (M⁺) | The mass of the intact, derivatized molecule. |

| Key Fragment 1 | Loss of a methyl group (-CH₃) from the TMS group. |

| Key Fragment 2 | Loss of the ethyl ester group (-OC₂H₅). |

| Key Fragment 3 | The thiophene carboxylate TMS ether fragment. |

Computational and Theoretical Investigations of Ethyl 5 Hydroxy 2 Thiophenecarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Ethyl 5-hydroxy-2-thiophenecarboxylate, DFT would be the foundational tool for understanding its intrinsic chemical properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

A fundamental aspect of DFT analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For instance, in a study on a related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, DFT calculations determined the HOMO-LUMO energy gap to be 3.919 eV. sigmaaldrich.com A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely exhibit significant electron density on the thiophene (B33073) ring and the hydroxyl oxygen, while the LUMO would be distributed over the carboxylate group and the thiophene ring.

| Parameter | Typical Calculated Value (eV) for Thiophene Derivatives | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity and stability |

Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for electrophilic interaction. chemsynthesis.comnih.gov The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of spectral bands to specific molecular vibrations. For example, studies on 2-thiophene carboxylic acid derivatives have successfully used DFT to assign vibrational modes. mdpi.comresearchgate.net For this compound, key vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-S and C-H vibrations of the thiophene ring.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3400 - 3600 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Thiophene C-S | Stretching | 670 - 930 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for the ethyl ester group, which can rotate. The stability of different conformers can be analyzed in various environments, such as in a vacuum or in a solvent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

Prediction of Chemical Reactivity and Selectivity Profiles

By calculating various molecular descriptors (e.g., electronic, topological, and steric parameters) for a series of related thiophene derivatives, QSAR models can be developed to predict their reactivity. sigmaaldrich.com For this compound, descriptors derived from DFT calculations, such as HOMO-LUMO energies, partial atomic charges, and dipole moment, could be used to build a QSAR model. This model could then predict the reactivity of newly designed analogues, guiding synthetic efforts toward compounds with desired properties. For instance, the reactivity of the thiophene ring towards electrophilic substitution could be quantitatively predicted. mdpi.com

Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of this compound are primarily dictated by the interplay between the electron-donating hydroxyl group (-OH) at the 5-position and the electron-withdrawing ethyl carboxylate group (-COOEt) at the 2-position of the thiophene ring.

Electronic Effects:

The hydroxyl group, being a strong π-donor and σ-acceptor, significantly influences the electron density distribution within the thiophene ring through resonance and inductive effects. Conversely, the ethyl carboxylate group is a meta-directing deactivator, withdrawing electron density from the ring.

The presence of both an electron-donating and an electron-withdrawing group on the thiophene ring leads to a "push-pull" system. This electronic arrangement is known to affect key molecular properties:

HOMO-LUMO Gap: The interaction between the donor and acceptor groups typically leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to monosubstituted or unsubstituted thiophene. This reduction in the energy gap has significant implications for the molecule's reactivity and its potential applications in organic electronics.

Dipole Moment: The significant charge separation induced by the push-pull nature of the substituents results in a larger molecular dipole moment.

Reactivity: The electron-rich nature of the thiophene ring, enhanced by the hydroxyl group, makes it susceptible to electrophilic substitution. However, the precise regioselectivity of such reactions would be influenced by the combined directing effects of both substituents.

To illustrate the comparative influence of different substituents on the electronic properties of a thiophene ring, the following hypothetical data table can be considered. The values are representative and based on general principles of substituent effects.

| Substituent at 2-position | Substituent at 5-position | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) |

| -H | -H | -6.5 | -1.2 | 5.3 |

| -COOEt | -H | -7.0 | -1.8 | 5.2 |

| -H | -OH | -5.8 | -0.9 | 4.9 |

| -COOEt | -OH | -6.2 | -2.0 | 4.2 |

Steric Effects:

The ethyl carboxylate group is sterically more demanding than the hydroxyl group. This steric bulk can influence the planarity of the molecule and its ability to pack in the solid state. In computational models, this would be reflected in the dihedral angles between the thiophene ring and the substituent. For instance, sterically demanding substituents can cause a twisting of the conjugated backbone in polymeric systems derived from such monomers.

Advanced Quantum Chemical Topology (QCT) Studies

Advanced quantum chemical topology methods, such as the Atoms in Molecules (AIM) theory and Non-Covalent Interactions (NCI) analysis, provide profound insights into the chemical bonding and intermolecular interactions of molecules like this compound. While specific studies on this molecule are not available, we can describe the expected outcomes of such analyses.

Atoms in Molecules (AIM) Theory:

AIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. For this compound, an AIM analysis would be expected to:

Characterize Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), can elucidate the nature of the bond. For the covalent bonds within the thiophene ring and the substituents, a high ρ and a negative ∇²ρ would be expected.

Identify Intramolecular Hydrogen Bonding: A key feature to investigate would be the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the ethyl carboxylate group. The presence of a bond path and a BCP between these two atoms would provide strong evidence for this interaction. The properties at this BCP would characterize it as a closed-shell interaction, typical of hydrogen bonds.

Non-Covalent Interactions (NCI) Analysis:

NCI analysis is a powerful tool for visualizing and characterizing weak, non-covalent interactions. It is based on the electron density and its derivatives. An NCI analysis of this compound, particularly in dimeric or aggregated forms, would reveal:

Hydrogen Bonding: The analysis would visually represent the intramolecular hydrogen bond (if present) as a strong, attractive interaction surface. In a condensed phase, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another would also be clearly identifiable.

Van der Waals Interactions: Weaker van der Waals interactions, such as those between the thiophene rings of adjacent molecules (π-π stacking), would also be visualized as broad, low-density isosurfaces.

Steric Clashes: Regions of steric repulsion, for example, between bulky parts of the ethyl groups in close contact, would also be identifiable.

The following table outlines the expected characteristics of different interactions that would be identified by AIM and NCI analyses for this compound.

| Interaction Type | Expected AIM Signature at BCP | Expected NCI Plot Visualization |

| Covalent Bonds (e.g., C-C, C-S) | High ρ, ∇²ρ < 0 | Not typically the focus of NCI analysis |

| Intramolecular Hydrogen Bond (O-H···O=C) | Low ρ, ∇²ρ > 0 | Disc-like isosurface between H and O, colored blue for strong attraction |

| Intermolecular Hydrogen Bond | Low ρ, ∇²ρ > 0 | Isosurface between molecules, colored blue/green for attractive interaction |

| π-π Stacking | Low ρ, ∇²ρ > 0 | Broad, delocalized green isosurface between thiophene rings |

| Steric Repulsion | Low ρ, ∇²ρ > 0 | Isosurface colored red in regions of close contact |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Thiophene (B33073) Ring System

The thiophene nucleus in ethyl 5-hydroxy-2-thiophenecarboxylate is susceptible to a range of reactions, including substitutions that target the carbon atoms of the ring and, under certain conditions, reactions that lead to the opening or rearrangement of the heterocyclic core.

Electrophilic and Nucleophilic Substitutions on the Thiophene Nucleus

The orientation of electrophilic and nucleophilic attacks on the thiophene ring is governed by the directing effects of the hydroxyl and ethyl carboxylate substituents. The hydroxyl group at the C5 position is a strong activating group and an ortho-, para-director. Conversely, the ethyl carboxylate group at the C2 position is a deactivating group and a meta-director.

In the context of electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group generally directs incoming electrophiles to the C4 position. For instance, studies on analogous 5-hydroxybenzo[b]thiophenes have shown that reactions such as formylation, nitration, and bromination predominantly occur at the position adjacent to the hydroxyl group (the C4 position in the thiophene ring system). rsc.org For example, formylation of 5-hydroxybenzo[b]thiophen using a modified Gattermann procedure yields the 4-formyl derivative in high yield. rsc.org Similarly, nitration and bromination of 5-hydroxy-3-methylbenzo[b]thiophen result in substitution at the C4 position. rsc.org

Table 1: Examples of Electrophilic Substitution Reactions on Hydroxythiophene Derivatives

| Starting Material | Reagent | Product | Position of Substitution | Reference |

| 5-Hydroxybenzo[b]thiophen | Gattermann (HCN, HCl, AlCl3) | 4-Formyl-5-hydroxybenzo[b]thiophen | C4 | rsc.org |

| 5-Hydroxy-3-methylbenzo[b]thiophen | HNO3, Acetic Acid | 4-Nitro-5-hydroxy-3-methylbenzo[b]thiophen | C4 | rsc.org |

| 5-Hydroxy-3-methylbenzo[b]thiophen | Bromine, Acetic Acid | 4-Bromo-5-hydroxy-3-methylbenzo[b]thiophen | C4 | rsc.org |

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is less common due to the inherent electron-rich nature of the thiophene ring. However, such reactions can be facilitated if a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. Computational studies on the SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds via a stepwise addition-elimination mechanism. nih.gov The presence of strong electron-withdrawing groups is crucial for the stabilization of the intermediate Meisenheimer complex. nih.gov In the case of this compound, the presence of the deactivating ester group could potentially facilitate nucleophilic substitution if a good leaving group were present at the C3 or C5 position, though the activating hydroxyl group would counteract this effect.

Ring Opening and Rearrangement Reactions of Thiophenes

The thiophene ring is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. The metabolism of certain thiophene-containing drugs can involve the formation of reactive thiophene S-oxides and thiophene epoxides, which can lead to ring opening. acs.org For example, the metabolism of tienilic acid involves the epoxidation of the thiophene ring, followed by an NIH shift rearrangement to form the 5-hydroxy derivative. acs.org While not a direct reaction of the starting material, this illustrates a potential pathway for thiophene ring modification.

Rearrangement reactions of thiophene derivatives have also been documented. For instance, the Fries rearrangement of O-acetyl-5-hydroxy-3-methylbenzo[b]thiophen leads to the migration of the acetyl group to the C2 position of the ring system. rsc.org The Claisen rearrangement of the O-allyl ether of 5-hydroxy-3-methylbenzo[b]thiophen results in the migration of the allyl group to the C4 position. rsc.org These examples highlight the potential for intramolecular rearrangements on the substituted thiophene scaffold.

Reactions of the Hydroxyl Group

The hydroxyl group at the C5 position of this compound is a key site for chemical modification, allowing for a variety of transformations that can significantly alter the molecule's properties.

Alkylation and Acylation Reactions

The nucleophilic nature of the hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity. Similarly, acylation can be carried out using acyl halides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These reactions provide a convenient method for introducing a wide range of functional groups onto the thiophene core.

Table 2: General Alkylation and Acylation Reactions of Hydroxyl Groups

| Reaction Type | General Reagents | General Product |

| O-Alkylation | Alkyl halide (R-X), Base | 5-Alkoxy-2-thiophenecarboxylate |

| O-Acylation | Acyl halide (RCO-X), Base | 5-Acyloxy-2-thiophenecarboxylate |

Oxidation and Reduction Transformations

The hydroxyl group itself is susceptible to oxidation, although the specific conditions required would need to avoid oxidation of the sensitive thiophene ring. Strong oxidizing agents could potentially lead to degradation of the thiophene ring.

The ester functional group can be readily reduced without affecting the thiophene ring or the hydroxyl group under specific conditions. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). Reduction with a strong agent like LiAlH₄ would convert the ethyl ester to a primary alcohol, yielding 5-hydroxy-2-(hydroxymethyl)thiophene. libretexts.org Milder reducing agents could potentially allow for the partial reduction to the corresponding aldehyde.

Hydrogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the hydroxyl oxygen) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the 5-hydroxyl group and the carbonyl oxygen of the 2-ester group. This would lead to the formation of a six-membered quasi-ring, which can influence the planarity of the molecule and the rotational freedom of the ester group. Such intramolecular hydrogen bonds are known to affect the physical and chemical properties of molecules, including their acidity and reactivity.

Intermolecular hydrogen bonding plays a crucial role in the solid-state packing of the molecule and its solubility in protic solvents. In the crystalline state, it is expected that the hydroxyl group of one molecule will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. These intermolecular interactions will affect the melting point and crystal morphology of the compound. The reactivity of the hydroxyl and ester groups can also be influenced by these interactions in the solid state or in concentrated solutions.

Reactions of the Ester Moiety

The ethyl carboxylate group at the C2 position of the thiophene ring is a key site for synthetic modification. It readily participates in various reactions typical of carboxylic acid esters, providing a gateway to a variety of derivatives.

The ester functional group of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 5-hydroxy-2-thiophenecarboxylic acid and ethanol. This reaction is reversible, and its equilibrium nature means that it often does not proceed to completion. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is saponification, which involves treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the corresponding carboxylate salt (e.g., sodium 5-hydroxy-2-thiophenecarboxylate) and ethanol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 5-hydroxy-2-thiophenecarboxylic acid. The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, which is highly favorable.

| Reaction | Reagents | Products | Conditions |

| Acid Hydrolysis | Water, Strong Acid (e.g., H₂SO₄, HCl) | 5-hydroxy-2-thiophenecarboxylic acid, Ethanol | Heat |

| Saponification | Strong Base (e.g., NaOH, KOH), Water/Alcohol | Sodium/Potassium 5-hydroxy-2-thiophenecarboxylate, Ethanol | Room Temperature or Reflux |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is a valuable tool for modifying the properties of the ester.

Acid-Catalyzed Transesterification: Treatment of this compound with a different alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst (like sulfuric acid) will lead to the formation of a new ester. To drive the reaction to completion, the alcohol reactant is typically used in large excess.

Base-Catalyzed Transesterification: Alternatively, an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for the methyl ester) can be used as a catalyst. This method is also an equilibrium process, and using the alcohol as the solvent can shift the equilibrium towards the desired product.

| Catalyst Type | Reagents | Typical Product | Key Considerations |

| Acid-Catalyzed | R'OH (e.g., Methanol), H₂SO₄ | Mthis compound | Use of excess R'OH as solvent |

| Base-Catalyzed | R'O⁻ Na⁺ (e.g., Sodium Methoxide), R'OH | Mthis compound | Use of the corresponding alcohol as solvent |

The ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives. A prominent example is the reaction with amines to form amides. This transformation typically requires heating the ester with an amine. The reaction can be slow and may be facilitated by the use of a catalyst or by converting the ester to a more reactive acyl chloride first. The direct amidation of this compound with a primary or secondary amine would yield the corresponding N-substituted 5-hydroxy-2-thiophenecarboxamide.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: In the context of this compound, regioselectivity becomes a critical consideration when performing reactions on the thiophene ring itself, such as electrophilic aromatic substitution. The directing effects of the hydroxyl and ester groups would determine the position of substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the ethyl carboxylate is a deactivating, meta-directing group. In this case, the powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the C4 position. However, for reactions confined to the ester moiety, such as those discussed above, regioselectivity is not a primary concern as the reaction center is well-defined.

Stereoselectivity: Stereoselectivity is not a factor in the reactions of the ester group of this compound itself, as the carbonyl carbon and the adjacent atoms of the thiophene ring are sp²-hybridized and planar. However, if a synthetic transformation were to introduce a new chiral center into the molecule, for instance, by a reaction at the C4 position of the thiophene ring or by modification of a substituent, then the potential for forming stereoisomers would arise. In such cases, the use of chiral reagents or catalysts could induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over another. At present, specific studies detailing stereoselective transformations starting from this compound are not widely reported in the literature.

Applications As a Key Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Systems and Fused Architectures

The strategic functionalization of ethyl 5-hydroxy-2-thiophenecarboxylate opens pathways to novel heterocyclic and fused-ring systems.

Thiophene-fused polycyclic aromatic compounds (PACs) are of significant interest due to their unique electronic and photophysical properties. While direct synthesis from this compound is not extensively documented, the functional groups of this molecule provide a platform for such transformations. The hydroxyl group can be converted into a triflate or other reactive species to enable cross-coupling reactions, a key step in building polycyclic systems.

For instance, synthetic strategies towards thiophene-fused PACs often involve intramolecular cyclization reactions. nih.govthieme-connect.de An iron(III) chloride-mediated oxidative cyclization is one such method used to construct extended thiophene-fused skeletons. nih.gov Another approach involves a one-pot Diels-Alder cycloaddition followed by decarbonylation to generate a dithiophene-substituted benzene (B151609), which can then undergo oxidative cyclization. thieme-connect.de The presence of the hydroxyl group in this compound could be exploited to direct or facilitate these cyclization processes after suitable modification.

Furthermore, benzannulation of alkyne precursors is another powerful technique to create thiophene-fused polyaromatics. mit.edu The ester group of this compound could potentially be reduced to an alcohol and then converted to a halide or other group suitable for introducing an alkyne, which could then undergo a cyclization cascade to form the desired fused aromatic system.

| Synthetic Strategy for Thiophene-Fused PACs | Key Reactions | Potential Role of this compound |

| Oxidative Cyclization | FeCl₃-mediated cyclization nih.gov | The hydroxyl group could be modified to influence the electronic properties and reactivity of the thiophene (B33073) ring, potentially directing the cyclization. |

| Diels-Alder/Decarbonylation | Diels-Alder reaction, decarbonylation, oxidative cyclization thieme-connect.de | The ester group could be used as a handle for further functionalization prior to the cycloaddition reaction. |

| Alkyne Benzannulation | Introduction of alkyne groups followed by cyclization mit.edu | The ester group could be converted to a functional group suitable for introducing an alkyne moiety. |

The construction of bridged and spirocyclic thiophene derivatives represents a significant synthetic challenge. The functional handles on this compound offer potential entries into these complex architectures. For example, the hydroxyl group and the C4 position of the thiophene ring could be involved in intramolecular bridging reactions.

The synthesis of bridged BODIPY dimers based on a thieno[3,2-b]thiophene (B52689) core has been reported, showcasing the utility of functionalized thiophenes in creating bridged systems. rsc.org While not directly employing this compound, the principles of using functionalized thiophenes for such constructions are applicable.

Spirocyclic systems containing a dihydrothiophene ring have been synthesized via a formal thio [3+2] cyclization, demonstrating a pathway to spiro-annulated thiophene derivatives. acs.org The reactivity of the double bonds within the thiophene ring of this compound could potentially be harnessed in similar cycloaddition reactions to generate spirocyclic structures.

Precursor for Advanced Materials and Functional Molecules

The electronic properties of the thiophene ring make it an attractive component in the design of advanced materials for electronic and optoelectronic applications.

Polythiophenes are a well-established class of conductive polymers with numerous applications in organic electronics. nih.govacs.orgresearchgate.netnih.govyoutube.comrsc.org The polymerization of thiophene monomers is often achieved through oxidative chemical or electrochemical methods. acs.orgmdpi.com The hydroxyl group on this compound could serve as a reactive site for polymerization, potentially leading to polymers with unique properties such as improved solubility or the ability to undergo post-polymerization modification.

The synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer, highlights the importance of functionalized thiophene monomers. mdpi.com While this compound is not a direct precursor to PEDOT, its structure suggests that it could be a valuable monomer for creating novel conductive polymers with tailored properties. For instance, the hydroxyl group could be etherified with a group that enhances processability or introduces specific functionalities.

| Polymerization Method | Typical Monomers | Potential Role of this compound |

| Oxidative Chemical Polymerization | 3-substituted thiophenes (e.g., 3-hexylthiophene) | Could be polymerized via its thiophene ring; the hydroxyl group may influence polymerization and polymer properties. |

| Electrochemical Polymerization | Thiophene, EDOT | Could be electropolymerized to form a thin film on an electrode surface. |

Thiophene-containing molecules are extensively used in the development of optoelectronic materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comossila.com The functional groups of this compound allow for its incorporation into larger conjugated systems with specific optoelectronic properties.

The hydroxyl group can be used as a point of attachment for other chromophores or electron-donating/accepting groups, allowing for the fine-tuning of the material's absorption and emission characteristics. The ester group can also be modified to alter the electronic properties and morphology of the resulting materials. The synthesis of thiophene-fused polyaromatics with columnar liquid crystal properties demonstrates how molecular shape and functionalization can lead to self-organizing materials suitable for electronic devices. mit.edu

Role in the Synthesis of Diverse Organic Molecules and Fine Chemicals

Beyond complex materials, this compound is a precursor for a variety of smaller organic molecules and fine chemicals. ijprajournal.com The dual functionality of the molecule allows for a range of chemical transformations.

The development of manufacturing routes for substituted thiophenes, such as halogenated 2-thiophenecarboxylic acid derivatives, highlights the industrial importance of functionalized thiophenes as building blocks. beilstein-journals.org this compound can be seen as a platform molecule from which various other substituted thiophenes can be derived. For example, the hydroxyl group can be converted to a halogen, an amino group, or other functionalities, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up a wide range of synthetic possibilities.

The synthesis of thiophene analogues of biologically active compounds is an active area of research. ijprajournal.comnih.gov The thiophene scaffold is present in numerous pharmaceuticals, and the ability to introduce diverse substituents is crucial for drug discovery. The functional groups of this compound provide convenient handles for the synthesis of libraries of thiophene derivatives for biological screening.

Complex Natural Product Synthesis

The incorporation of a thiophene ring into the backbone of natural products is a known strategy to create analogues with potentially enhanced or modified biological activities. The thiophene moiety can act as a bioisostere for a benzene ring or other aromatic systems. While the direct utilization of this compound in the total synthesis of complex natural products is not extensively documented in peer-reviewed literature, its structural motifs are present in various synthetic intermediates. The reactivity of the hydroxyl and ester groups, coupled with the potential for functionalization of the thiophene ring itself, suggests its utility in the synthesis of thiophene-containing natural product analogues.

The general approach would involve using the hydroxyl group for ether or ester linkages and the ethyl ester for amide bond formation or reduction to an alcohol for further reactions. The thiophene ring can also undergo various C-H functionalization or cross-coupling reactions to build more complex structures. However, specific examples of total syntheses commencing from or directly employing this compound remain to be prominently reported in scientific publications.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. Thiophene-based ligands have emerged as a promising class of compounds due to the ability of the sulfur atom to coordinate with metal centers and the rigid backbone provided by the thiophene ring. This compound serves as a valuable precursor for the synthesis of chiral ligands, particularly for asymmetric catalysis.

The design of such ligands often involves the creation of C2-symmetric molecules to effectively control the stereochemical outcome of a reaction. A plausible synthetic strategy to generate chiral bis(oxazoline) or bis(imidazolinyl)thiophene ligands from this compound would be analogous to methods reported for similar thiophene derivatives.

A proposed synthetic pathway could commence with the protection of the hydroxyl group of this compound, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with a chiral amino alcohol to form an amide. Subsequent cyclization would yield the desired chiral oxazoline (B21484) moiety. Deprotection of the hydroxyl group would then allow for a second coupling and cyclization sequence to install the second chiral oxazoline, leading to a C2-symmetric bis(oxazoline) ligand.

The resulting ligands can be complexed with various transition metals, such as copper or palladium, to generate catalysts for a range of asymmetric transformations. These may include Friedel-Crafts alkylations, Diels-Alder reactions, and various cross-coupling reactions. The electronic properties of the thiophene ring and the steric environment created by the chiral auxiliaries are key to the performance of these catalysts.

| Compound Name | Structure |

| This compound | |

| Chiral Amino Alcohol | |

| C2-Symmetric Bis(oxazoline) Ligand | |

| Copper(II) Triflate | Cu(OTf)₂ |

| Palladium(II) Acetate | Pd(OAc)₂ |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of heterocyclic compounds like Ethyl 5-hydroxy-2-thiophenecarboxylate. Future research will likely prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key research areas include:

One-Pot Syntheses: Developing multi-component, one-pot reactions is a significant trend for creating functionalized thiophenes. tandfonline.comtandfonline.com These methods improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. Future work could adapt existing one-pot strategies, such as those using chloroacetyl chloride and various sulfur-containing reagents, to directly synthesize or functionalize the this compound core. tandfonline.comtandfonline.com

Aqueous Media and Solvent-Free Reactions: Traditional organic syntheses often rely on volatile and hazardous solvents. A major goal in green chemistry is to replace these with water or to conduct reactions without any solvent. nih.gov Research into adapting thiophene (B33073) synthesis, potentially through methods like the Domino method which can use water, is a promising direction. nih.gov

Metal-Free Catalysis: While metal catalysts are effective, they can pose environmental and toxicity concerns. Developing metal-free synthetic pathways, such as those using elemental sulfur and base catalysis, represents a significant leap forward in green chemistry. organic-chemistry.org Applying these principles to the synthesis of thiophene carboxylates could lead to more sustainable production methods.

| Approach | Traditional Method | Emerging Green Alternative | Potential Benefit for Thiophene Synthesis |

|---|---|---|---|

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions tandfonline.com | Increased atom economy, reduced waste and time |

| Solvent | Volatile organic solvents (e.g., THF) tandfonline.com | Water or solvent-free conditions nih.gov | Reduced environmental impact and improved safety |

| Catalysis | Heavy metal catalysts (e.g., Palladium) organic-chemistry.org | Metal-free catalysis or use of earth-abundant metals (e.g., Iron) organic-chemistry.orgsemanticscholar.org | Lower cost, reduced toxicity, and easier purification |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. thieme.de The integration of this compound synthesis into flow chemistry platforms is an emerging trend that could revolutionize its production.

Future research in this area would focus on:

Reactor Design and Optimization: Developing microreactors or packed-bed reactors specifically designed for thiophene synthesis. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Automated Multi-step Synthesis: Combining flow reactors with automated purification and analysis modules could enable the on-demand, multi-step synthesis of derivatives starting from this compound. This aligns with the broader trend of creating "synthesis machines" for complex molecules. thieme.de

Accessing Novel Reaction Conditions: Flow reactors can safely handle highly reactive intermediates and operate at temperatures and pressures not easily achievable in batch processing. This could unlock new synthetic pathways for functionalizing the thiophene ring that are otherwise inaccessible.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. nih.gov Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Key areas for computational investigation include:

Reactivity Prediction: DFT calculations can determine the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comnih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. nih.govnih.gov For this compound, this analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding the rational design of new derivatization strategies.

Spectroscopic Analysis: Computational models can accurately predict spectroscopic data (e.g., FT-IR, NMR). mdpi.comnih.gov This allows for the theoretical confirmation of molecular structures synthesized in the lab and provides deeper insight into their electronic and geometric properties.

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways. This is crucial for understanding reaction mechanisms, identifying rate-limiting steps, and optimizing conditions for higher yields and selectivity. For instance, modeling the cyclization steps in various thiophene syntheses can help in selecting the most efficient catalyst or reaction conditions. nih.gov

| Computational Method | Predicted Property | Application in Research | Relevant Study Context |

|---|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular geometry (bond lengths, angles) | Structural confirmation and stability analysis | nih.govnih.govnih.gov |

| DFT | Vibrational frequencies (FT-IR spectra) | Characterization and comparison with experimental data | mdpi.comnih.gov |

| HOMO-LUMO Analysis | Electronic energy gap, ionization potential, electron affinity | Prediction of chemical reactivity and stability | mdpi.comnih.govnih.gov |

| Potential Energy Surface (PES) Scan | Conformational analysis and rotational energy barriers | Identification of the most stable molecular conformer | nih.gov |

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic and structural features of the functionalized thiophene ring in this compound make it a target for exploring novel chemical transformations and catalytic activities.

Future research directions may include:

C-H Functionalization: Direct C-H activation and functionalization are highly sought-after reactions as they offer an atom-economical way to build molecular complexity. Developing catalytic systems, perhaps using palladium or other transition metals, for the selective C-H arylation or alkylation of the thiophene ring at positions not already substituted is a significant area of future work. organic-chemistry.org

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the thiophene ring to open or undergo novel rearrangements could lead to the synthesis of entirely new classes of compounds. For example, reactions have been developed that convert thiophene scaffolds into highly functionalized pyridine (B92270) derivatives. benthamdirect.com Applying such concepts to this compound could yield unique molecular hybrids.

Catalyst Development: The compound itself, or its derivatives, could serve as a ligand for transition metal catalysts. The sulfur atom and the hydroxyl and ester functional groups provide multiple coordination sites. Research into synthesizing metal complexes incorporating this thiophene scaffold could lead to new catalysts for a variety of organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.